molecular formula C17H24N2O3S B2646482 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol CAS No. 1796976-74-3

2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol

Cat. No. B2646482
CAS RN: 1796976-74-3
M. Wt: 336.45
InChI Key: BCXJAJJGRMZGGF-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Moreover, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as phosphoinositide 3-kinase (PI3K) and glycogen synthase kinase-3β (GSK-3β), which are involved in the regulation of various cellular processes. Moreover, this compound has been shown to modulate the expression of various genes involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol in lab experiments are its potential therapeutic applications and its ability to modulate various signaling pathways. However, the limitations of using this compound in lab experiments are its complex synthesis method and the lack of understanding of its mechanism of action.

Future Directions

Several future directions can be explored in the field of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol research. One potential direction is to explore the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Moreover, the mechanism of action of this compound needs to be fully understood to develop more effective therapeutic strategies. Additionally, the development of more efficient synthesis methods can facilitate the exploration of the therapeutic potential of this compound.

Synthesis Methods

The synthesis of 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol involves a multi-step process. The initial step involves the reaction of 4-methanesulfonylphenylhydrazine with 2-chloro-1-(prop-2-yn-1-yl)piperazine in the presence of a base. This reaction yields 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethanone. The subsequent step involves the reduction of the ketone group to an alcohol group using a reducing agent such as sodium borohydride. This reaction yields the final product, 2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol.

Scientific Research Applications

2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have demonstrated the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of this disease. Additionally, this compound has shown neuroprotective effects in Parkinson's disease by inhibiting the death of dopaminergic neurons.

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-4-9-18-10-12-19(13-11-18)14-17(2,20)15-5-7-16(8-6-15)23(3,21)22/h1,5-8,20H,9-14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXJAJJGRMZGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC#C)(C2=CC=C(C=C2)S(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol

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